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Compound of Interest

Compound Name: 2-Methoxypropene

Cat. No.: B042093 Get Quote

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic

resonance (NMR) and infrared (IR) spectroscopic data for 2-methoxypropene. The

information is tailored for researchers, scientists, and professionals in drug development,

offering a detailed analysis of its spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic

molecules. The following tables summarize the ¹H and ¹³C NMR data for 2-methoxypropene.

¹H NMR Spectroscopic Data
The ¹H NMR spectrum of 2-methoxypropene is characterized by three distinct signals,

corresponding to the different proton environments in the molecule.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.85 s 2H =CH₂

~3.53 s 3H -OCH₃

~1.82 s 3H -CH₃
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Note: The spectrum is a simple singlet pattern due to the absence of adjacent protons to cause

splitting.

¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Chemical Shift (δ) ppm Assignment

~160.0 C=

~80.0 =CH₂

~55.0 -OCH₃

~20.0 -CH₃

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule through

their characteristic vibrational frequencies.

Wavenumber (cm⁻¹) Intensity Assignment

~3000-2800 Medium-Strong C-H stretch (sp³ and sp²)

~1670 Strong C=C stretch (alkene)

~1200-1000 Strong C-O stretch (ether)

Experimental Protocols
The following are generalized experimental protocols for obtaining NMR and IR spectra of a

liquid sample like 2-methoxypropene.

NMR Spectroscopy Protocol
Sample Preparation: A small amount of 2-methoxypropene (typically 5-25 mg) is dissolved

in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The final

concentration is typically in the range of 1-10% (w/v).
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Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance or Jeol ECZ,

operating at a field strength of 300 MHz or higher for protons, is used.

Data Acquisition for ¹H NMR:

The spectrometer is tuned and the magnetic field is shimmed to achieve optimal

homogeneity.

A standard one-pulse sequence is used.

Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-

5 seconds, and an acquisition time of 2-4 seconds.

Typically, 8 to 16 scans are acquired to achieve a good signal-to-noise ratio.

Data Acquisition for ¹³C NMR:

A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to

singlets for each carbon.

Key parameters include a spectral width of approximately 220 ppm, a relaxation delay of

2-5 seconds, and an acquisition time of 1-2 seconds.

A larger number of scans (typically several hundred to thousands) is required due to the

low natural abundance of the ¹³C isotope.

Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier

transform. Phase and baseline corrections are applied to the resulting spectrum. Chemical

shifts are referenced to the residual solvent peak or an internal standard (e.g.,

tetramethylsilane, TMS).

IR Spectroscopy Protocol
Sample Preparation: For a neat liquid sample like 2-methoxypropene, a thin film is

prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total

Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly on

the ATR crystal.
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Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition:

A background spectrum of the empty salt plates or the clean ATR crystal is recorded.

The sample is then placed in the beam path, and the sample spectrum is recorded.

The instrument typically scans over the mid-infrared range (4000-400 cm⁻¹).

Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

Data Processing: The final spectrum is presented as a plot of transmittance or absorbance

versus wavenumber (cm⁻¹). The background spectrum is automatically subtracted from the

sample spectrum.

Visualizations
The following diagram illustrates the relationship between the structure of 2-methoxypropene
and its key spectroscopic signals.
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2-Methoxypropene Structure

NMR Signals

IR Absorptions
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Caption: Correlation of 2-methoxypropene's structure with its NMR and IR signals.
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To cite this document: BenchChem. [Spectroscopic Profile of 2-Methoxypropene: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b042093#spectroscopic-data-of-2-methoxypropene-
nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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